molecular formula C15H15BrO5 B1273041 6-Bromo-2-naphthyl beta-D-xylopyranoside CAS No. 69594-75-8

6-Bromo-2-naphthyl beta-D-xylopyranoside

Cat. No. B1273041
CAS RN: 69594-75-8
M. Wt: 355.18 g/mol
InChI Key: WHFCYXMRDUCMTI-BARDWOONSA-N
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Description

“6-Bromo-2-naphthyl beta-D-xylopyranoside”, also known as BNXY, is a chemical compound with various applications, mainly in the field of biochemistry and molecular biology. It serves as a substrate for β-glycosidases . When hydrolyzed, it forms an insoluble colored product .


Molecular Structure Analysis

The molecular formula of “6-Bromo-2-naphthyl beta-D-xylopyranoside” is C15H15BrO5 . The average mass is 355.181 Da and the monoisotopic mass is 354.010284 Da .


Chemical Reactions Analysis

“6-Bromo-2-naphthyl beta-D-xylopyranoside” serves as a substrate for β-glycosidases . When hydrolyzed, it forms an insoluble colored product .


Physical And Chemical Properties Analysis

The molecular weight of “6-Bromo-2-naphthyl beta-D-xylopyranoside” is 355.18 g/mol . Other physical and chemical properties such as solubility, melting point, boiling point, etc., are not provided in the search results.

Scientific Research Applications

Enzymatic Studies

6-Bromo-2-naphthyl β-D-xylopyranoside: is utilized as a substrate in enzymatic assays to study the metabolism of xylopyranose and its derivatives . These studies are crucial for understanding the enzymatic pathways and kinetics involved in carbohydrate metabolism.

Drug Development for Metabolic Disorders

Due to its role in metabolic pathways, this compound is significant in the development of therapeutic agents targeting metabolic disorders such as diabetes and obesity . Researchers can use it to screen for potential drug interactions and effects on metabolic enzymes.

Cancer Research

This compound finds applications in cancer research, where it may be used to investigate the glycosylation patterns in cancer cells . Alterations in glycosylation are a hallmark of cancer, and understanding these changes can lead to the development of biomarkers and targeted therapies.

Neurological Disorder Studies

In the field of neurology, 6-Bromo-2-naphthyl β-D-xylopyranoside can help in studying the role of glycosides in neurological disorders . It can be used to understand the impact of glycosylation on neural cell function and communication.

Inflammation and Immunology

Researchers may employ this compound to explore the glycosylation processes in immune cells . Since glycosylation affects cell signaling and immune responses, this research can contribute to new treatments for inflammatory diseases.

Pharmaceutical Investigations

The compound is also instrumental in pharmaceutical investigations, aiding in the synthesis of new compounds and the evaluation of their pharmacological properties . It serves as a building block for creating novel molecules with potential therapeutic benefits.

properties

IUPAC Name

(2S,3R,4S,5R)-2-(6-bromonaphthalen-2-yl)oxyoxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15BrO5/c16-10-3-1-9-6-11(4-2-8(9)5-10)21-15-14(19)13(18)12(17)7-20-15/h1-6,12-15,17-19H,7H2/t12-,13+,14-,15+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHFCYXMRDUCMTI-BARDWOONSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C(C(O1)OC2=CC3=C(C=C2)C=C(C=C3)Br)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@@H]([C@H]([C@@H](O1)OC2=CC3=C(C=C2)C=C(C=C3)Br)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15BrO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50219862
Record name 6-Bromo-2-naphthyl beta-D-xylopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50219862
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

355.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Bromo-2-naphthyl beta-D-xylopyranoside

CAS RN

69594-75-8
Record name β-D-Xylopyranoside, 6-bromo-2-naphthalenyl
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=69594-75-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Bromo-2-naphthyl beta-D-xylopyranoside
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069594758
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6-Bromo-2-naphthyl beta-D-xylopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50219862
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-bromo-2-naphthyl β-D-xylopyranoside
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